3-([1,1'-Biphenyl]-3-yl)acrylic acid
Overview
Description
3-([1,1’-Biphenyl]-3-yl)acrylic acid is an organic compound characterized by the presence of a biphenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-3-yl)acrylic acid typically involves the reaction of biphenyl derivatives with acrylic acid under specific conditions. One common method is the Heck reaction, where a palladium catalyst is used to couple a halogenated biphenyl with acrylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-3-yl)acrylic acid may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The choice of catalyst, solvent, and reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl alcohols or alkanes.
Substitution: Formation of halogenated or aminated biphenyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)acrylic acid
- 4-Phenylcinnamic acid
- trans-4-phenylcinnamic acid
Comparison
Compared to similar compounds, 3-([1,1’-Biphenyl]-3-yl)acrylic acid is unique due to the position of the biphenyl group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(E)-3-(3-phenylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNPVHFBDPNNA-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-83-1 | |
Record name | (2E)-3-(3-phenylphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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